molecular formula C19H27N3O2 B2918335 3-(4-Benzylpiperazin-1-yl)-1-(2-methylpropyl)pyrrolidine-2,5-dione CAS No. 857494-21-4

3-(4-Benzylpiperazin-1-yl)-1-(2-methylpropyl)pyrrolidine-2,5-dione

Cat. No.: B2918335
CAS No.: 857494-21-4
M. Wt: 329.444
InChI Key: CMEHVYXSQKLRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzylpiperazin-1-yl)-1-(2-methylpropyl)pyrrolidine-2,5-dione is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule is built around a pyrrolidine-2,5-dione core (also known as a succinimide), a saturated heterocycle recognized for its three-dimensional coverage and favorable physicochemical properties, which are valuable for exploring pharmacophore space and optimizing the druggability of potential candidates . The structure is further functionalized with a benzylpiperazine moiety. The piperazine ring is a privileged scaffold in pharmaceutical science, extensively investigated for its diverse biological activities and its presence in numerous approved therapeutic agents . The specific structural features of this compound suggest potential research applications as a key intermediate or a novel chemical entity for developing centrally active agents. For instance, closely related N-Mannich bases derived from pyrrolidine-2,5-dione have demonstrated potent anticonvulsant properties in preclinical models, with some analogues showing higher potency than reference drugs like ethosuximide and valproic acid . Furthermore, piperazine-based compounds constitute a major area of antiviral research, with many derivatives showing activity against viruses such as HIV . Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly how the 2-methylpropyl and benzylpiperazine substituents influence binding to biological targets. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(2-methylpropyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-15(2)13-22-18(23)12-17(19(22)24)21-10-8-20(9-11-21)14-16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEHVYXSQKLRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(2-methylpropyl)pyrrolidine-2,5-dione typically involves a multi-step process. One common method starts with the preparation of the piperazine derivative, which is then reacted with a benzyl halide to introduce the benzyl group. The resulting intermediate is subsequently coupled with a pyrrolidine-2,5-dione derivative under controlled conditions to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Key considerations include the selection of raw materials, reaction optimization, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-(2-methylpropyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-1-(2-methylpropyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(2-methylpropyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally analogous pyrrolidine-2,5-dione derivatives from published studies:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight* Synthesis Method (Reference) Potential Applications
Target Compound 4-Benzylpiperazin-1-yl (C3), 2-methylpropyl (C1) Piperazine, branched alkyl ~371.5 g/mol Not explicitly described CNS modulation, neuropharmacology
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione 11-Sulfanylundecanoyl (C1) Thiol-terminated fatty acid ~399.6 g/mol Reaction with PEI in tetrahydrofuran Drug delivery, polymer conjugation
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione Benzyloxy, methoxymethyl (pyrimidine core) Aromatic ethers, methylpyrimidin ~582.6 g/mol Multi-step benzylation/methoxymethylation Antiviral agents (e.g., nucleoside analogs)

*Molecular weights calculated based on substituent masses.

Key Observations:

Substituent Diversity: The target compound features a benzylpiperazine group, which is absent in the other analogs. The 11-sulfanylundecanoyl analog includes a long-chain thiol group, enabling disulfide bonding for drug-polymer conjugation, a strategy used in controlled-release formulations. Pyrimidin-dione derivatives incorporate aromatic ethers and methyl groups, which are common in antiviral nucleoside analogs (e.g., acyclovir derivatives).

Lipophilicity and Bioavailability: The 2-methylpropyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to the polar methoxymethyl groups in pyrimidin-dione analogs (logP ~1.5–2.0). This may enhance blood-brain barrier penetration . The sulfanylundecanoyl analog has moderate solubility in tetrahydrofuran but poor aqueous solubility due to its long hydrophobic chain.

Synthetic Complexity :

  • The target compound’s synthesis likely involves piperazine alkylation, a common step in neuroactive drug design. In contrast, the pyrimidin-dione derivatives require multi-step benzylation and methoxymethylation, increasing synthetic complexity.

Pharmacological and Physicochemical Data

  • Benzylpiperazine Derivatives : Compounds with benzylpiperazine moieties (e.g., trazodone analogs) exhibit affinity for 5-HT2A receptors (Ki ~10–100 nM) .
  • Thiol-Functionalized Analogs: The sulfanylundecanoyl derivative is primarily used for covalent conjugation to polyethyleneimine (PEI), suggesting utility in gene delivery or nanoparticle synthesis.
  • Pyrimidin-dione Antivirals : Derivatives like those in show inhibitory activity against herpes simplex virus (IC50 ~1–5 μM), attributed to their structural mimicry of nucleosides.

Computational and Structural Insights

Molecular docking studies predict that the benzylpiperazine group may occupy hydrophobic pockets in serotonin receptors, while the pyrrolidine-dione core hydrogen-bonds with active-site residues.

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(2-methylpropyl)pyrrolidine-2,5-dione, commonly referred to as BZP, is a synthetic compound belonging to the piperazine class. Its unique structure, characterized by a pyrrolidine backbone and a benzylpiperazine moiety, suggests potential biological activities that warrant comprehensive investigation. This article explores the biological activity of BZP, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex arrangement that includes:

  • Pyrrolidine Backbone : Provides structural integrity and potential for various substitutions.
  • Benzylpiperazine Group : Implicated in interactions with neurotransmitter systems.
  • Carbonyl Groups : Present in the pyrrolidine-2,5-dione structure, enhancing reactivity and biological interactions.

The precise mechanism of action of BZP remains largely unexplored. However, its structural characteristics suggest potential interactions with:

  • Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, which play critical roles in mood regulation and anxiety.
  • Dopamine Receptors : The benzylpiperazine component may facilitate interactions with dopaminergic pathways, relevant in neuropsychiatric disorders.

Biological Activity Overview

Research indicates that BZP may exhibit various biological activities:

Neuropharmacological Effects

Studies have indicated that compounds similar to BZP can influence neurotransmitter systems:

  • Serotonergic Activity : Potential modulation of serotonin levels could impact mood and anxiety disorders.
  • Dopaminergic Activity : May affect reward pathways and could be explored for addiction therapies.

Case Studies and Research Findings

A review of literature reveals several studies pertinent to the biological activity of BZP:

StudyFindingsRelevance
Investigated structural analogs of piperazines showing potential as therapeutic agents in neurological disorders.Supports BZP's potential in drug development.
Evaluated antiviral activities of piperazine derivatives against HIV-1 and other viruses.Suggests possible antiviral applications for BZP.
Explored structure-activity relationships (SAR) in benzylpiperidine derivatives with CCR3 antagonism.Indicates potential for BZP in modulating immune responses.

Interaction Studies

Molecular docking studies are essential to elucidate the binding affinities of BZP to various receptors:

  • Serotonin Receptors : Investigating binding sites could reveal therapeutic targets for depression or anxiety.
  • Dopamine Receptors : Understanding interactions may lead to applications in treating addiction or schizophrenia.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-Benzylpiperazin-1-yl)-1-(2-methylpropyl)pyrrolidine-2,5-dione with high purity?

The synthesis involves three key steps:

  • Core formation : Condensation of maleic anhydride derivatives with amines to generate the pyrrolidine-2,5-dione scaffold under anhydrous conditions .
  • Piperazine coupling : Use palladium-catalyzed reactions (e.g., Pd(OAc)₂ with BIAN ligands) for introducing the 4-benzylpiperazine group, achieving yields of 46–82% in analogous syntheses .
  • Alkylation : React with 2-methylpropyl halides in polar aprotic solvents (DMF/THF) and purify via flash chromatography (EtOAc/heptane gradients) . Monitor intermediates via TLC/LC-MS and maintain inert conditions to prevent oxidation .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

Use ¹H/¹³C NMR (400 MHz, CDCl₃) to verify substituent positions and stereochemistry. Complement with ESI-HRMS for molecular weight validation and X-ray crystallography (SHELXL software) for absolute configuration determination . For example, NMR signals for pyrrolidine-dione protons typically appear at δ 2.5–3.5 ppm, while benzylpiperazine aromatic protons resonate at δ 7.2–7.4 ppm .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Flash chromatography with gradients of EtOAc/heptane (1:10) efficiently separates polar impurities .
  • Recrystallization from ethanol or acetone improves purity, particularly for stereochemically sensitive intermediates .
  • HPLC (C18 column, acetonitrile/water mobile phase) resolves diastereomers or regioisomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the pharmacological potential of this compound?

  • Structural modifications : Systematically alter the benzylpiperazine aryl group (e.g., halogenation, methoxy substitutions) and assess binding affinity via radioligand assays (e.g., 5-HT1A/SERT competition binding) .
  • Functional assays : Measure cAMP inhibition (5-HT1A) or serotonin reuptake (SERT) in HEK293 cells transfected with target receptors .
  • Data correlation : Use multivariate analysis to link structural features (e.g., logP, PSA) to activity profiles .

Q. What analytical challenges arise in characterizing stereochemistry, and how can they be addressed?

  • Chiral centers : The compound may form enantiomers during alkylation. Use chiral HPLC (Chiralpak AD-H column) or circular dichroism to resolve and assign configurations .
  • Dynamic stereochemistry : Employ low-temperature NMR (-40°C) to "freeze" conformational exchange and observe distinct proton signals .
  • X-ray crystallography : Resolve ambiguous NMR data by growing single crystals in slow-evaporation setups (e.g., ethyl acetate/hexane) .

Q. How can contradictory data in pharmacological assays (e.g., receptor affinity vs. in vivo efficacy) be analyzed?

  • Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives .
  • Metabolic stability : Test liver microsome stability to assess if rapid degradation explains low in vivo activity .
  • Computational modeling : Perform molecular dynamics simulations to predict blood-brain barrier penetration or off-target interactions .

Q. What computational methods predict binding interactions with targets like 5-HT1A or SERT?

  • Docking studies : Use AutoDock Vina with crystal structures (PDB: 6G79 for 5-HT1A) to identify key binding residues (e.g., Asp116 for 5-HT1A) .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities of structural analogs .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, aromatic rings) using Discovery Studio .

Q. How can reaction yields be optimized when introducing the benzylpiperazine moiety?

  • Catalyst screening : Test Pd(OAc)₂, XPhos, or Buchwald ligands to enhance coupling efficiency .
  • Solvent optimization : Replace DMF with toluene for higher stereochemical control in SN2 reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h while maintaining yields >70% .

Q. What strategies mitigate stereochemical instability during storage or biological testing?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Buffer selection : Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to stabilize the compound in biological assays .
  • Additives : Include 1 mM EDTA to chelate metal ions that catalyze degradation .

Q. How should multi-target pharmacological profiles (e.g., 5-HT1A/SERT dual affinity) be validated?

  • In vitro profiling : Conduct parallel assays for 5-HT1A (cAMP inhibition), SERT (serotonin uptake), and off-targets (DAT, NET) .
  • In vivo models : Test antidepressant efficacy in tail suspension (mice) and forced swim tests (rats) .
  • Safety screening : Assess hERG channel inhibition (patch-clamp) and CYP450 interactions to rule out toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.